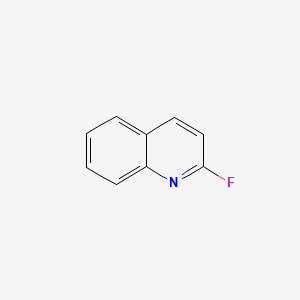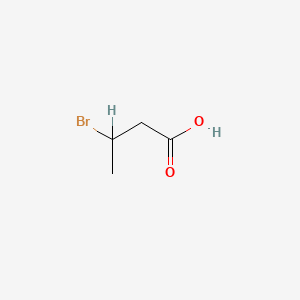
3-Bromobutyric acid
Übersicht
Beschreibung
3-Bromobutyric acid is a clear colorless to yellow liquid . It has a molecular formula of CH3CHBrCH2COOH . It has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .
Synthesis Analysis
3-Bromobutyric acid has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used in the synthesis of optically active β-lactones .Molecular Structure Analysis
The molecular structure of 3-Bromobutyric acid is CH3CHBrCH2COOH . The molecular weight is 167.001 Da .Chemical Reactions Analysis
3-Bromobutyric acid has been used in various chemical reactions. For instance, it has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .Physical And Chemical Properties Analysis
3-Bromobutyric acid has a refractive index of n20/D 1.476 and a density of 1.57 g/mL at 20 °C (lit.) . It is a clear colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen
Here is an analysis of some scientific research applications of 3-Bromobutyric acid:
Synthesis of β-Butyrolactone
3-Bromobutyric acid is utilized in the synthesis of β-butyrolactone, which is a monomer for a naturally occurring polyester known as D-poly-β-hydroxybutyrate. This application is significant in the field of biodegradable plastics and polymers .
Enzyme Activity Investigation
Researchers have used 3-Bromobutyric acid to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form. This study contributes to our understanding of enzyme behavior and function .
Thermochemical Degradation Studies
The compound has been employed in controlled thermal degradation studies of high-molecular-weight poly-3-hydroxybutyrate (PHB) in various solvents. This research aids in understanding the stability and degradation properties of biopolymers .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-Bromobutyric acid It is known that carboxylic acids, such as3-Bromobutyric acid , can interact with various biological molecules due to their polar nature .
Mode of Action
The exact mode of action of 3-Bromobutyric acid It has been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form . This suggests that 3-Bromobutyric acid may interact with enzymes and potentially alter their activity.
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromobutyric acid As a carboxylic acid, it could potentially be involved in various biochemical reactions, including those involving enzyme activity .
Result of Action
The molecular and cellular effects of 3-Bromobutyric acid It has been used in the synthesis of optically active β-lactones , suggesting that it can participate in chemical reactions leading to the formation of new compounds.
Action Environment
The action, efficacy, and stability of 3-Bromobutyric acid can be influenced by various environmental factors. For instance, pH can affect the ionization state of carboxylic acids, potentially influencing their interactions with biological molecules . Furthermore, temperature and solvent conditions can also impact the stability and reactivity of 3-Bromobutyric acid .
Eigenschaften
IUPAC Name |
3-bromobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIUIAZIUDPZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobutyric acid | |
CAS RN |
2623-86-1 | |
| Record name | 3-Bromobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-bromobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic application of 3-Bromobutyric acid?
A1: 3-Bromobutyric acid is a valuable reagent in organic synthesis, particularly for creating chiral β-methyl carboxylic acids. [] It serves as a three-carbon homologating agent, allowing chemists to extend carbon chains and build complex molecules.
Q2: How is 3-Bromobutyric acid typically synthesized?
A2: There are several synthesis routes for 3-Bromobutyric acid. Two common methods include:
- Ring-closure of 3-bromobutyric acid: This method utilizes sodium carbonate to achieve the cyclization. []
- Hydrogenation of Diketene: Diketene can be hydrogenated to produce 3-Bromobutyric acid. []
Q3: Can enantiomerically pure forms of 3-Bromobutyric acid be obtained?
A3: Yes, both (R)- and (S)-enantiomers of 3-Bromobutyric acid can be synthesized. This is typically achieved using enantiomerically pure starting materials like (R)- or (S)-3-bromobutyric acid. These can be obtained through resolution with (S)-1-(1-Naphthyl)ethylamine. [] Alternatively, asymmetric synthesis methods, like those using chiral iron acetyl complexes or asymmetric hydrogenation with chiral ruthenium catalysts, can be employed. []
Q4: Has 3-Bromobutyric acid been used in the synthesis of any biologically relevant molecules?
A4: Yes, derivatives of 3-Bromobutyric acid have been used in the synthesis of β-lactam antibiotics. For example, the reaction of N-[(o-nitrophenyl)sulfenyl]-L-threonine with 4-bromobenzenesulfonyl chloride yields a β-lactone, which can be deprotected to obtain the L-threonine β-lactone. This β-lactone serves as a precursor to the antibiotic SQ 26,517. []
Q5: Are there any safety concerns associated with handling 3-Bromobutyric acid?
A5: 3-Bromobutyric acid is considered a potential carcinogen and should be handled with caution. Proper personal protective equipment should always be worn when working with this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)



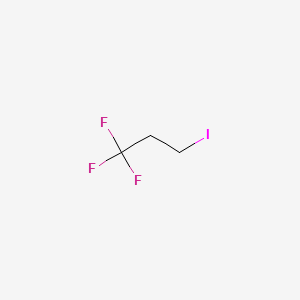
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)
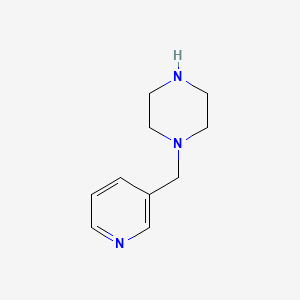
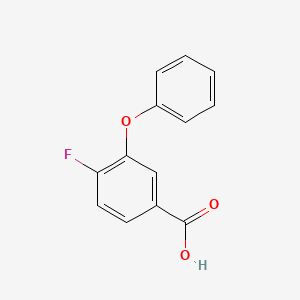
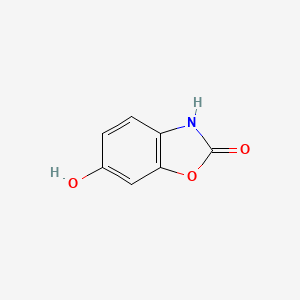

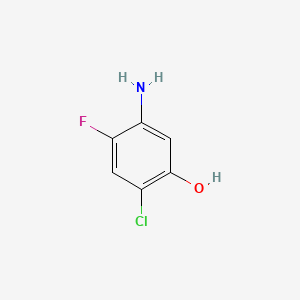

![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)
